molecular formula C8H16B2 B14503731 7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane CAS No. 62785-43-7

7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane

Cat. No.: B14503731
CAS No.: 62785-43-7
M. Wt: 133.84 g/mol
InChI Key: TYMHOARSEYNSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane is a unique organoboron compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of boron atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane typically involves the reaction of a suitable precursor with boron-containing reagents under controlled conditions. One common method involves the hydroboration of a diene precursor, followed by a series of cyclization reactions to form the bicyclic structure. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the boron atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts to enhance the yield and purity of the product. The use of continuous flow reactors can also improve the scalability of the synthesis, allowing for the production of larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: The boron atoms in the compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron atoms to borohydrides.

    Substitution: The compound can undergo substitution reactions where the boron atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with other molecules, facilitating reactions such as hydroboration and cross-coupling. These interactions are crucial for its applications in organic synthesis and materials science.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethylbicyclo[4.2.0]octane: Lacks the boron atoms, resulting in different chemical properties.

    7,8-Diborabicyclo[4.2.0]octane: Similar structure but without the methyl groups, affecting its reactivity and applications.

Uniqueness

7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane is unique due to the presence of both boron and methyl groups in its structure. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

62785-43-7

Molecular Formula

C8H16B2

Molecular Weight

133.84 g/mol

IUPAC Name

7,8-dimethyl-7,8-diborabicyclo[4.2.0]octane

InChI

InChI=1S/C8H16B2/c1-9-7-5-3-4-6-8(7)10(9)2/h7-8H,3-6H2,1-2H3

InChI Key

TYMHOARSEYNSPG-UHFFFAOYSA-N

Canonical SMILES

B1(B(C2C1CCCC2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.